Product packaging for Kaurane-3,16,17-triol(Cat. No.:CAS No. 19891-29-3)

Kaurane-3,16,17-triol

Cat. No.: B560934
CAS No.: 19891-29-3
M. Wt: 322.489
InChI Key: JRMZVZSBORMZSD-XSFWEMSNSA-N
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Description

Plant Sources

The presence of Kaurane-3,16,17-triol has been confirmed in the following plant species:

Croton zambesicus Müll. Arg. (Euphorbiaceae): This shrub or small tree, native to tropical Africa, is a known source of various diterpenoids. researchgate.netunipi.it Studies have successfully isolated ent-kaurane-3β,16β,17-triol from the fruits of this plant. researchgate.netrsc.orgacgpubs.org The leaves of Croton zambesicus have also been reported to contain this diterpene. researchgate.netunipi.it

Pothos scandens L. (Araceae): This climbing plant, found in parts of China, has been investigated for its chemical constituents. muc.edu.cn Phytochemical analysis of the whole plant led to the isolation of (3β)-ent-kaurane-3,16,17-triol. muc.edu.cn

Xylopia aethiopica Dunal (Annonaceae): Known as African pepper or Negro pepper, this tree is recognized for producing various kaurane-type diterpenoids. japsonline.complos.org While numerous kaurane (B74193) diterpenes have been identified from its fruits and roots, the specific presence of this compound is part of the broader profile of kauranoids found in this genus. japsonline.comjapsonline.comresearchgate.net

Euphorbia stracheyi Boiss. (Euphorbiaceae): This species is another documented source of ent-kaurane-3α,16β,17-triol. medchemexpress.com

The following table summarizes the plant sources of this compound based on available research.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Croton zambesicusEuphorbiaceaeFruits, Leaves researchgate.netunipi.itresearchgate.netrsc.orgacgpubs.org
Pothos scandensAraceaeWhole Plant muc.edu.cn
Xylopia aethiopicaAnnonaceaeFruits, Roots japsonline.comjapsonline.comresearchgate.net
Euphorbia stracheyiEuphorbiaceaeNot Specified medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B560934 Kaurane-3,16,17-triol CAS No. 19891-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19891-29-3

Molecular Formula

C20H34O3

Molecular Weight

322.489

InChI

InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13?,14-,15+,16-,18-,19+,20+/m1/s1

InChI Key

JRMZVZSBORMZSD-XSFWEMSNSA-N

SMILES

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C

Synonyms

kaurane-3,16,17-triol

Origin of Product

United States

Tissue Specific Accumulation and Ontogenetic Variation in Source Plants

Tissue-Specific Accumulation

Research indicates that the accumulation of kaurane diterpenoids is often localized to specific plant organs.

In Croton zambesicus , ent-kaurane-3β,16β,17-triol has been specifically isolated from the fruits and is also reported to be present in the leaves . researchgate.netunipi.itresearchgate.netrsc.orgacgpubs.org

For Pothos scandens , the compound was isolated from an extract of the whole plant , suggesting a more general distribution throughout its tissues. muc.edu.cn

In Xylopia aethiopica , various kaurane diterpenes are found in the fruits and roots . japsonline.comjapsonline.com

In other plants, such as maize (Zea mays), related kaurane-type diterpenoids known as kauralexins have been found to accumulate in the scutella and are induced in the stems in response to fungal attack. pnas.orgpnas.org This suggests a defensive role and tissue-specific response mechanism.

In coffee (Coffea species), related ent-kaurane diterpenoids are found in almost all plant tissues except the leaves, with high concentrations in the endosperm of the seeds. mdpi.com

The table below illustrates the known tissue-specific accumulation of this compound and related kaurane diterpenoids.

Plant SpeciesCompound ClassTissue of AccumulationReference(s)
Croton zambesicusThis compoundFruits, Leaves researchgate.netunipi.itresearchgate.netrsc.orgacgpubs.org
Pothos scandensThis compoundWhole Plant muc.edu.cn
Xylopia aethiopicaKaurane diterpenoidsFruits, Roots japsonline.comjapsonline.com
Zea mays (Maize)Kauralexins (related kauranes)Scutella, Stems (induced) pnas.orgpnas.org
Coffea spp. (Coffee)ent-Kaurane diterpenoidsEndosperm (seeds) mdpi.com

Rosaceae Family Species (e.g., Rubus suavissimus, Rubus corchorifolius L. f.)

Ontogenetic Variation

The production of secondary metabolites like kaurane diterpenoids can be influenced by the developmental stage of the plant. researchgate.net Studies on species like Mikania glomerata and Mikania laevigata have shown that the levels of kaurane-type diterpenes vary with the seasons, which is linked to the plant's life cycle. researchgate.net For instance, the highest concentrations of certain kaurane diterpenes in M. glomerata were observed during the winter. researchgate.net

While specific data on the ontogenetic variation of this compound is limited, the general principles of terpenoid biosynthesis suggest that its concentration likely fluctuates with the age and developmental stage of the source plant. researchgate.net For example, in maize, the accumulation of kauralexins is a dynamic process, with levels increasing significantly over several days following induction by pests or pathogens. pnas.org This indicates that the production of these defensive compounds is a developmentally regulated response.

Biosynthesis of Kaurane 3,16,17 Triol

Precursor Pathways to the Ent-Kaurene (B36324) Skeleton

The journey to kaurane-3,16,17-triol starts with the synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), through the well-established mevalonate (B85504) pathway.

Geranylgeranyl Pyrophosphate (GGPP) as the Universal Diterpene Precursor

Geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid, is the cornerstone for the biosynthesis of all diterpenes, including the kaurane (B74193) family. wikipedia.org It is formed from the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the basic five-carbon building blocks of isoprenoids. nih.gov Specifically, one molecule of DMAPP reacts with three molecules of IPP in a series of head-to-tail condensations, catalyzed by GGPP synthase. whiterose.ac.uk This process generates the linear C20 precursor essential for the subsequent cyclization reactions that define the diterpene skeletons. Beyond diterpenes, GGPP also serves as a precursor for other vital primary metabolites such as gibberellins, carotenoids, and the side chains of chlorophylls (B1240455) and tocopherols. nih.gov

Mevalonate Pathway Contribution to Isoprenoid Biogenesis

The mevalonate (MVA) pathway is a fundamental metabolic route responsible for the production of IPP and DMAPP in eukaryotes, archaea, and some bacteria. metwarebio.comwikipedia.org The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to form mevalonate, which is then converted to IPP. wikipedia.orgnih.gov IPP can be isomerized to DMAPP, providing the two essential C5 units for isoprenoid synthesis. oup.com In higher plants, while the MVA pathway operates in the cytosol, a separate pathway, the methylerythritol phosphate (B84403) (MEP) pathway, exists in the plastids and is primarily responsible for the synthesis of monoterpenes and diterpenes. wikipedia.orgresearchgate.net However, there is evidence of crosstalk between these two pathways. researchgate.net The MVA pathway is a critical hub for the production of a vast diversity of over 30,000 biomolecules, including sterols, hormones, and coenzyme Q10. wikipedia.org

Enzymatic Cyclization and Primary Modifications

The linear GGPP molecule undergoes a remarkable transformation into the tetracyclic ent-kaurene skeleton through the sequential action of two key enzymes: ent-copalyl diphosphate (B83284) synthase and ent-kaurene synthase.

Ent-Copalyl Diphosphate Synthase (CPS) Activity in Ent-CPP Formation

The first committed step in the biosynthesis of ent-kaurene is the cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govoup.com This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase. nih.govoup.com The catalytic mechanism involves a protonation-initiated cyclization of GGPP. oup.com In angiosperms, CPS exists as a monofunctional enzyme. oup.com The active site of CPS contains a conserved DXDD motif which is crucial for its catalytic activity. oup.com Some studies have shown that CPS activity can be subject to substrate inhibition by GGPP, suggesting a potential regulatory mechanism for the gibberellin biosynthetic pathway. oup.com

Ent-Kaurene Synthase (KS) Activity in Ent-Kaurene Generation

Following the formation of ent-CPP, ent-kaurene synthase (KS), a class I diterpene synthase, catalyzes the second cyclization step to produce the tetracyclic hydrocarbon ent-kaurene. oup.comresearchgate.net This reaction involves the ionization of the diphosphate group from ent-CPP, initiating a series of intramolecular rearrangements that result in the formation of the characteristic four-ring structure of ent-kaurene. oup.com Similar to CPS, KS in angiosperms is a monofunctional enzyme. oup.com The active site of KS features a conserved DDXXD motif, essential for its catalytic function. oup.com The coordinated action of CPS and KS ensures the efficient conversion of the linear precursor GGPP into the foundational ent-kaurene skeleton. asm.org

Post-Kaurene Oxidative and Functionalization Steps

The final stage in the biosynthesis of this compound involves a series of oxidative modifications to the ent-kaurene backbone. These reactions are typically catalyzed by cytochrome P450 monooxygenases, which introduce hydroxyl groups at specific positions on the kaurane skeleton. mdpi.com

The formation of this compound requires the introduction of three hydroxyl groups at positions C-3, C-16, and C-17. The precise sequence and the specific enzymes involved in these hydroxylation steps can vary between organisms. For instance, microbial transformation studies have demonstrated the ability of certain fungi, such as Cephalosporium aphidicola, to hydroxylate kaurane diterpenes. scielo.br One study reported the biotransformation of ent-kaur-16-en-19-ol by C. aphidicola to yield ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. scielo.br This suggests a stepwise hydroxylation process. The introduction of hydroxyl groups, particularly at positions C-16 and C-17, is a common modification observed in kaurane diterpenoids and is often crucial for their biological activities. mdpi.com The stereochemistry of these hydroxylations is also critical, with the (3α) configuration being noted for its importance to biological function. ontosight.ai The generation of the ent-kaurane carboskeleton occurs when the double bond between C-16 and C-17 in ent-kaurene is saturated. nih.gov

Role of Cytochrome P450 Monooxygenases in Regioselective Hydroxylations

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes that play a pivotal role in the biosynthesis of natural products by catalyzing highly specific oxidation reactions. mdpi.com In the biosynthesis of kaurane diterpenoids, CYPs are the primary catalysts responsible for introducing hydroxyl groups at various positions on the kaurane scaffold. rsc.org This process, known as regioselective hydroxylation, is fundamental to the formation of compounds like this compound.

These enzymes facilitate the activation of molecular oxygen, enabling the insertion of one oxygen atom into an unactivated C-H bond on the substrate molecule, a reaction that is challenging to achieve through conventional chemical synthesis. mdpi.commdpi.com The specific three-dimensional structure of the enzyme's active site dictates which C-H bond of the kaurane skeleton is accessible for oxidation, thereby ensuring that hydroxylation occurs at a specific carbon atom (regioselectivity). mdpi.com

Research into the biosynthesis of related kaurane compounds, such as the plant hormone gibberellin and the sweetener steviol (B1681142), has elucidated the function of specific P450s. For instance, the biosynthesis of steviol from ent-kaurenoic acid involves hydroxylation by a kaurenoic acid 13-hydroxylase (KAH), which is a P450 monooxygenase. hebmu.edu.cn Similarly, fungal biotransformation studies have demonstrated that various microorganisms utilize P450s to hydroxylate the kaurane skeleton at numerous positions, including C-3, C-7, C-11, and C-19. mdpi.comresearchgate.net The discovery of a key cytochrome P450 monooxygenase, C20ox, that selectively oxidizes the C-20 position of the ent-kaurane scaffold further highlights the effectiveness of these enzymes in generating structural diversity. figshare.com This enzymatic machinery allows for the systematic and controlled oxygenation of the kaurane core to produce a wide array of hydroxylated derivatives.

Table 1: Examples of Cytochrome P450s and Other Enzymes in Kaurane Biosynthesis

Enzyme/System Substrate Product Function Citation
Kaurene Oxidase (P450) ent-Kaurene ent-Kaurenoic Acid Oxidation hebmu.edu.cn
Kaurenoic Acid 13-Hydroxylase (KAH) ent-Kaurenoic Acid Steviol (13-hydroxy ent-kaur-16-en-19-oic acid) C-13 Hydroxylation hebmu.edu.cn
PtmO5 (P450) 16α-hydroxy-ent-kauranoic acid 11β,16α-dihydroxy-ent-kauranoic acid C-11β Hydroxylation rsc.org
C20ox (P450) ent-Kaurane scaffold C-20 oxidized ent-kaurane C-20 Oxidation figshare.com
Cephalosporium aphidicola ent-Kaur-16-en-19-ol ent-Kauran-16β,17,19-triol C-16, C-17 Dihydroxylation scite.ai
Rhizopus nigricans Kaurane Diterpenes 3α-hydroxylated kauranes C-3α Hydroxylation researchgate.net

Stereospecificity of Hydroxyl Group Introduction at C-3, C-16, and C-17 Positions

The enzymatic hydroxylation of the kaurane skeleton is not only regioselective but also highly stereospecific, meaning the hydroxyl group is introduced with a defined three-dimensional orientation (either α or β). This stereochemical control is critical in defining the final structure and biological activity of the resulting diterpenoid.

Hydroxylation at C-3: Microbial biotransformation studies have shown that fungi can introduce a hydroxyl group at the C-3 position with specific stereochemistry. For example, incubation of kaurane diterpenes with the fungus Rhizopus nigricans leads to hydroxylation at the C-3α position. researchgate.net Other fungi, such as Fusarium fujikuroi, have demonstrated the ability to hydroxylate the C-3 position in both the α and β configurations, indicating the existence of different enzymes with opposing stereoselectivity. researchgate.net The fungus Aspergillus ochraceus has also been reported to perform stereoselective hydroxylation at the C-3 position. mdpi.com

Hydroxylation at C-16 and C-17: The introduction of hydroxyl groups at the C-16 and C-17 positions often occurs on the exocyclic double bond of an ent-kaur-16-ene precursor. Biotransformation of ent-kaur-16-en-19-ol by the fungus Cephalosporium aphidicola has been shown to produce ent-kauran-16β,17,19-triol. scite.ai This transformation likely proceeds through the sequential hydroxylation of the double bond, first yielding an intermediate diol, ent-kauran-16β,19-diol, which is then further hydroxylated at C-17. scite.ai In this product, the hydroxyl group at C-16 possesses α-stereochemistry (often designated as 16β in older literature but correctly assigned as 16α based on Cahn-Ingold-Prelog priority rules relative to the C-17 hydroxyl). scite.ai The biosynthesis of the bacterial natural product platensimycin (B21506) involves a (16R)-ent-kauran-16-ol synthase, which specifically produces the 16α-hydroxy-ent-kaurane configuration. nih.gov The stereochemistry of these hydroxyl groups is crucial, as it can significantly impact the molecule's biological function. nih.gov

Glycosylation as a Subsequent Biosynthetic Modification

Following the multi-step hydroxylation of the kaurane skeleton to form a polyhydroxylated aglycone such as this compound, further structural diversification can occur through glycosylation. nih.gov This process involves the enzymatic attachment of one or more sugar moieties to the kaurane core, typically at the hydroxyl groups or at a carboxylic acid function, if present. hebmu.edu.cnnih.gov

Glycosylation is a common terminal step in the biosynthesis of many plant natural products, including kaurane diterpenoids. mdpi.com The enzymes responsible for this modification are known as UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar residue, such as glucose, rhamnose, or xylose, from an activated sugar nucleotide donor to the aglycone. hebmu.edu.cn

The biosynthesis of steviol glycosides in Stevia rebaudiana provides a well-studied example of this process. After the formation of the aglycone steviol (which contains hydroxyl groups), a series of UGTs catalyze the sequential addition of glucose units to form various sweet-tasting rebaudiosides. hebmu.edu.cn While direct evidence for the glycosylation of this compound is not specified in the reviewed literature, the presence of multiple hydroxyl groups at positions C-3, C-16, and C-17 makes it a plausible substrate for UGTs. This modification generally increases the water solubility of the compound and can modulate its biological activity. nih.govnih.gov The isolation of numerous ent-kaurane diterpenoid glycosides from various plant species supports the role of glycosylation as a key subsequent modification in the biosynthetic pathway of these compounds. researchgate.net

Synthesis and Chemical Modifications of Kaurane 3,16,17 Triol

Total and Semi-Synthetic Strategies for Kaurane-3,16,17-triol

The construction of this compound can be approached through total synthesis, starting from simple precursors, or more commonly, through semi-synthesis from more abundant, structurally related natural products like ent-kaurene (B36324) or its derivatives. acs.orgacs.org These strategies often involve a series of carefully orchestrated oxidation and functional group manipulation steps.

The introduction of hydroxyl groups onto the ent-kaurene skeleton is a critical step in the synthesis of this compound. A common precursor is ent-kaur-16-en-19-ol, which already contains one of the desired functionalities. Microbial transformation is a powerful tool for this purpose. For instance, the fungus Cephalosporium aphidicola has been successfully used to hydroxylate ent-kaur-16-en-19-ol. scielo.brscite.ai This biotransformation can proceed sequentially, first yielding ent-kauran-16β,19-diol and subsequently the target ent-kauran-16β,17,19-triol, although the triol in this case lacks the C-3 hydroxyl group. scielo.br Fungi from the Gibberella fujikuroi complex are also known for their ability to hydroxylate various positions on the kaurane (B74193) skeleton, including C-3. researchgate.netcsic.es These biocatalytic methods offer a high degree of regio- and stereoselectivity that can be difficult to achieve with traditional chemical reagents.

Hydroxylated kaurane diterpenes are of particular interest because oxygenated derivatives often exhibit higher levels of biological activity than their non-polar precursors. mdpi.com Studies have shown that kaurane derivatives hydroxylated at positions C-2, C-3, C-16, and C-17 have significant biological activities. researchgate.netmdpi.com

PrecursorMethodResulting Compound(s)Reference
ent-kaur-16-en-19-olMicrobial Transformation (Cephalosporium aphidicola)ent-kauran-16β,19-diol, ent-kauran-16β,17,19-triol scielo.br
ent-kaurene derivativesMicrobial Transformation (Gibberella fujikuroi)Various hydroxylated kauranes (including at C-3) researchgate.netcsic.es

Metal-catalyzed C-H bond oxidation has emerged as a powerful strategy in the synthesis of complex natural products, including ent-kauranes. acs.orgacs.org These methods can introduce oxygen functionality at late stages of a synthetic route, avoiding lengthy functional group manipulations. acs.org Palladium- and manganese-mediated oxidations have been utilized to synthesize oxidized ent-beyerane metabolites from kaurenoic acid, a closely related ent-kaurane diterpenoid. acs.orgacs.orgresearchgate.netnih.gov For example, the White-Gormisky-Zhao catalyst, Mn(CF3-PDP), has been used for non-directed C-H bond oxidation in an unactivated position during a total synthesis. acs.orgacs.orgresearchgate.net While not yet reported for the direct synthesis of this compound, these techniques represent a promising approach for the selective hydroxylation of the kaurane framework. Copper-catalyzed aerobic oxidation has also been explored for the synthesis of γ-hydroxy-α,β-unsaturated molecules, a transformation that could potentially be adapted for kaurane systems. dntb.gov.ua

A common and effective method for introducing the vicinal diol at C-16 and C-17 involves the epoxidation of the C-16/C-17 double bond present in precursors like ent-kaur-16-ene. The resulting epoxide can then be opened under acidic or basic conditions to yield the corresponding diol. For instance, the epoxidation of steviol (B1681142), an ent-kaurane diterpenoid, yields steviol 16α,17-epoxide. mdpi.com The opening of such an oxirane ring is a well-established transformation. hebmu.edu.cn In some cases, this epoxidation-ring opening sequence can be accomplished using reagents like m-chloroperoxybenzoic acid (m-CPBA) for epoxidation, followed by treatment with an acid such as H₂SO₄ to yield the diol. core.ac.uk This methodology provides a direct route to the 16,17-dihydroxy functionality characteristic of this compound.

Achieving the correct stereochemistry at the C-16 and C-17 positions is a significant challenge in the synthesis of this compound. The stereochemical outcome of hydroxylation and epoxidation reactions can be influenced by the reagents used and the steric environment of the substrate. For example, microbial transformation of ent-kaur-16-en-19-ol with Cephalosporium aphidicola selectively produces the ent-kauran-16β,17,19-triol, where the hydroxyl group at C-16 is in the β-position. scielo.br The stereochemistry was confirmed through ROESY NMR experiments, which showed a correlation between H-11β and the 17-CH₂OH group. scielo.br

Similarly, allylic hydroxylation of steviol derivatives using selenium(IV) dioxide has been shown to be stereoselective, yielding the 15-α-OH isomer. nih.gov The choice of catalyst in amine-mediated ring-opening of epoxides, such as using LiClO₄, also plays a crucial role in controlling the stereoselectivity of the resulting aminoalcohols. nih.gov The differentiation between the diastereoisomeric skeletons of phyllocladanes and kauranes, which differ in stereochemistry, often relies on detailed spectroscopic analysis. uzh.ch These examples highlight the need for careful selection of synthetic methods to ensure the desired stereochemical configuration in the final product.

Epoxidation and Acid-Catalyzed Ring Opening for Hydroxyl Introduction

Derivatization and Functional Group Interconversion Studies

Once this compound is obtained, further chemical modifications can be performed to explore its chemical space and modulate its properties. Derivatization often focuses on the three hydroxyl groups, which can be selectively functionalized.

Glycosidation, the attachment of sugar moieties to the kaurane skeleton, is a key derivatization strategy. The C-3 hydroxyl group is a common site for glycosylation. For example, two new ent-kaurane glycosides, tricalysiosides V and W, were isolated from Tricalysia okelensis. researchgate.net These compounds feature a disaccharide attached to the 3α-hydroxyl group of an ent-kauran-3α,16α,17-triol-19-al core. researchgate.net The sugar moiety is an acylated disaccharide, specifically [5-O-vanilloyl-β-D-apiopyranosyl(1→6)]-β-D-glucopyranoside for tricalysoside V and [5-O-E-sinapoyl-β-D-apiopyranosyl(1→6)]-β-D-glucopyranoside for tricalysoside W. researchgate.net

The attachment of these sugar units significantly alters the physicochemical properties of the parent aglycone, most notably increasing its polarity and water solubility. The specific structure of the sugar and any acyl groups can further influence the molecule's biological interactions and activities. ontosight.ai The characterization of these complex glycosides relies heavily on spectroscopic techniques, including 1D and 2D NMR and mass spectrometry, to determine the nature of the sugars, their linkage to the aglycone, and the position of acylation. researchgate.net

Compound NameAglyconeGlycosyl Moiety at C-3SourceReference
Tricalysioside Vent-kauran-3α,16α,17-triol-19-al3-O-[5-O-vanilloyl-β-D-apiopyranosyl(1→6)]-β-D-glucopyranosideTricalysia okelensis researchgate.net
Tricalysioside Went-kauran-3α,16α,17-triol-19-al3-O-[5-O-E-sinapoyl-β-D-apiopyranosyl(1→6)]-β-D-glucopyranosideTricalysia okelensis researchgate.net

Esterification and Acetylation of Hydroxyl Functionalities

The hydroxyl groups of kaurane triols, such as this compound and its analogs, are key targets for chemical modification through esterification and acetylation. These reactions are often catalyzed by enzymes, particularly lipases, to achieve high regioselectivity, which can be challenging using conventional chemical methods. researchgate.net

Enzyme-catalyzed acetylations have been successfully performed on various kaurane diterpenoids, including the triol, atractylitriol. researchgate.netnih.gov Lipases from different microbial sources, such as Candida antarctica (CAL A and CAL B), Candida rugosa (CRL), and Pseudomonas sp. (PSL), have demonstrated the ability to regioselectively acetylate these complex molecules. researchgate.net For instance, in studies with linearol, a related kaurane diterpene, lipases were used in ethyl acetate (B1210297), which served as both the acylating agent and the solvent. These enzymatic reactions often yield mono- or diacetylated products, highlighting the selective nature of the biocatalysts. nih.gov The choice of enzyme and reaction conditions, such as temperature, can influence the outcome and yield of the specific acetylated derivative.

The analysis of acetylated kaurane derivatives, such as 18-O-acetyl-kauran-16-ent-19-oic acid, is confirmed through spectroscopic methods like HRESIMS and NMR, which identify the location of the acetyl groups. nih.gov These modification strategies are valuable for creating a library of derivatives with potentially altered biological activities.

Table 1: Enzymatic Acetylation of Kaurane Diterpenoids

Substrate Enzyme(s) Key Findings Reference(s)
Atractylitriol Lipases from Candida rugosa, C. antarctica, Pseudomonas sp. Regioselective acetylation and deacetylation achieved. nih.gov, researchgate.net
Linearol Lipases from Candida antarctica (CAL A, CAL B), Candida rugosa (CRL), Pseudomonas sp. (PSL) Highly regioselective acetylation, yielding 3-acetyl-linearol as the main diacetyl product.

Oxidation Reactions to Generate Keto-Derivatives (e.g., C-3 Oxidation)

Oxidation of the hydroxyl functionalities on the kaurane skeleton to form keto-derivatives is a significant chemical modification. The C-3 hydroxyl group is a common site for such oxidation reactions, leading to the formation of 3-oxo-kaurane derivatives.

Chemical investigation of various plant sources has led to the isolation of naturally occurring keto-derivatives, indicating that such oxidative processes occur in nature. For example, ent-Kaurane-16β,17,19-triol-3-one was isolated from Euphorbia stracheyi, alongside other related triols and ketones. researchgate.net Similarly, ent-17-hydroxyl-16beta-methoxyl-kauran-3-one was found in Chloranthus multistachys. researchgate.net

Synthetic strategies have also been developed to achieve these transformations. Oxidative polycyclization-pinacol tandem processes represent an advanced method for constructing the tetracyclic core of kauranes, which can incorporate oxidized functionalities. researchgate.net More conventional laboratory methods also employ various oxidation reactions to convert hydroxyl groups into ketones. nih.gov For instance, the preparation of (16R)-16,17-trihydroxyphyllocladan-2-one was achieved through an oxidation step. uzh.ch These reactions are crucial for synthesizing diverse kaurane structures and for studying how the presence of a keto group, such as at C-3, influences the molecule's properties and subsequent reactivity, including its behavior in biotransformation processes. nih.govnih.gov

Table 2: Examples of Oxidized Kaurane Derivatives

Compound Name Source/Method Key Feature Reference(s)
ent-Kaurane-16β,17,19-triol-3-one Isolated from Euphorbia stracheyi Ketone at C-3 position researchgate.net
ent-16S,17-dihydroxy-kaurane-3-one Isolated from Euphorbia stracheyi Ketone at C-3 position researchgate.net
ent-17-hydroxyl-16beta-methoxyl-kauran-3-one Isolated from Chloranthus multistachys Ketone at C-3 position researchgate.net
(16R)-16,17-trihydroxyphyllocladan-2-one Prepared by oxidation Ketone at C-2 position uzh.ch

Microbial Biotransformation for Novel Ent-Kaurane Derivatives

Microbial biotransformation is a powerful and environmentally friendly tool for the structural modification of complex natural products like kaurane diterpenes. nih.gov This biocatalytic approach utilizes whole microbial cells or isolated enzymes to perform regio- and stereoselective reactions that are often difficult to achieve with conventional chemical synthesis, enabling the production of novel derivatives. mdpi.comscielo.br

Application of Fungi (e.g., Cephalosporium aphidicola, G. fujikuroi, R. stolonifer) for Hydroxylation

Fungi are particularly adept at hydroxylating the kaurane skeleton at positions that are typically non-activated. mdpi.com Several fungal species have been extensively studied for their ability to introduce hydroxyl groups onto kaurane substrates.

Cephalosporium aphidicola : This fungus is well-known for its ability to hydroxylate various positions on the kaurane framework. scielo.br A notable example is the biotransformation of ent-kaur-16-en-19-ol by C. aphidicola, which yielded two hydroxylated products: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. scielo.brscite.airesearchgate.net This demonstrates the fungus's capacity to act on the exocyclic double bond to produce diols. scite.ai Research has also shown that the presence of certain functional groups on the substrate can influence the hydroxylation pattern; for example, a carboxylic group at C-19 was found to inhibit the typical ent-3β-hydroxylation by this microorganism. nih.gov

Gibberella fujikuroi : As a natural producer of gibberellins, which are biosynthetically derived from kaurane intermediates, the G. fujikuroi complex possesses a robust enzymatic system for modifying kauranes. nih.gov It has been widely used for biotransformations, frequently resulting in hydroxylations at the ent-7β and ent-11α positions. nih.govnih.gov The presence of existing hydroxyl groups on the substrate, such as at C-15, can direct hydroxylation to specific sites like C-11(β) and C-7(α). scispace.comacs.org

Rhizopus stolonifer : This fungus has also been successfully employed in the biotransformation of kaurane diterpenes. researchgate.net Incubation of kaurenoic acid and its methyl ester with R. stolonifer led to the formation of various hydroxylated derivatives. nih.gov It has been shown to introduce hydroxyl groups at positions such as C-7 and C-9 on the kaurane nucleus. researchgate.net

Regioselectivity and Stereoselectivity in Enzymatic Bioconversions

A hallmark of microbial and enzymatic biotransformations is the high degree of selectivity they offer. mdpi.com Fungal biotransformations of kaurane diterpenes are often highly regioselective and stereoselective, allowing for the precise functionalization of the carbon skeleton. nih.govmdpi.com

The regioselectivity is dictated by the specific enzymes, primarily cytochrome P450 monooxygenases, that the microorganism possesses. mdpi.com For instance, Gibberella fujikuroi consistently directs hydroxylation to the C-7 and C-11 positions of many kaurane substrates. nih.govscispace.com Fraga and co-workers demonstrated that an ent-15β-hydroxyl group directs G. fujikuroi to hydroxylate at ent-7β and ent-11α. nih.gov Similarly, Cephalosporium aphidicola shows selectivity which can be influenced by the substrate's existing functional groups. nih.gov

Stereoselectivity is also a critical feature, with hydroxyl groups being introduced with a specific orientation (α or β). mdpi.com For example, the hydroxylation of C-11 by fungi frequently yields the 11β-hydroxy derivative, a feature that draws parallels to the stereoselective hydroxylation of steroids in mammals. nih.gov In the biotransformation of ent-kaur-16-en-19-ol by C. aphidicola, the hydroxyl group introduced at C-16 was determined to have a β-stereochemistry. scielo.br This high level of control is a significant advantage over traditional chemical methods, which may produce a mixture of isomers. nih.gov

Production of Diverse Polyhydroxylated and Oxidized Kaurane Scaffolds

The application of microbial biotransformation to kaurane substrates has resulted in the creation of a vast and diverse library of novel derivatives. mdpi.com These modifications include the introduction of multiple hydroxyl groups, leading to polyhydroxylated scaffolds, as well as other oxidations. nih.govnih.gov

The biotransformation of a single kaurane precursor can yield a range of products. For example, feeding 3α,15β-dihydroxy-ent-kaur-16-ene to Gibberella fujikuroi produced trihydroxy and tetrahydroxy derivatives, as well as an ether and other isomerized, oxidized compounds. scispace.comacs.org Similarly, the incubation of ent-17,19-dihydroxy-16βH-kaurane with Verticillium lecanii yielded three novel trihydroxy kauranes: ent-11α,17,19-trihydroxy-16βH-kaurane, ent-7α,17,19-trihydroxy-16βH-kaurane, and ent-7β,17,19-trihydroxy-16βH-kaurane. nih.gov

This methodology effectively expands the structural diversity of kaurane diterpenes, generating compounds that are often difficult or impossible to obtain from natural sources or through total synthesis. nih.govscielo.br The resulting polyhydroxylated and oxidized scaffolds are of significant interest as they often exhibit enhanced or modified biological activities compared to their less polar precursors. mdpi.com

Table 3: Microbial Biotransformation Products of Kaurane Diterpenes

Substrate Microorganism Product(s) Reference(s)
ent-kaur-16-en-19-ol Cephalosporium aphidicola ent-kauran-16β,19-diol, ent-kauran-16β,17,19-triol scielo.br, researchgate.net
3α,15β-dihydroxy-ent-kaur-16-ene Gibberella fujikuroi 3α,7α,15β-trihydroxy-ent-kaur-16-ene, 3α,11β,15β-trihydroxy-ent-kaur-16-ene, 3α,7α,11β,15β-tetrahydroxy-ent-kaur-16-ene scispace.com, acs.org
ent-17,19-dihydroxy-16βH-kaurane Verticillium lecanii ent-11α,17,19-trihydroxy-16βH-kaurane, ent-7α,17,19-trihydroxy-16βH-kaurane, ent-7β,17,19-trihydroxy-16βH-kaurane nih.gov
Kaurenoic acid Rhizopus stolonifer Hydroxylated derivatives at C-7 and other positions nih.gov, researchgate.net

Isolation and Structural Elucidation of Kaurane 3,16,17 Triol

Extraction Methodologies from Various Plant Matrices (e.g., Acetone (B3395972), Ethanol)

The initial step in obtaining Kaurane-3,16,17-triol involves its extraction from various plant sources. The choice of solvent is critical for efficiently liberating the compound from the plant material while minimizing the co-extraction of undesirable substances.

Commonly, polar organic solvents are employed for the extraction of kaurane (B74193) diterpenoids. For instance, the bulbs of Fritillaria anhuiensis have been extracted with 95% ethanol (B145695) at reflux to yield a crude extract containing ent-kaurane-3β,16β,17-triol. bvsalud.orgresearchgate.net Similarly, the aerial parts of Sideritis species are often extracted with acetone to obtain a crude mixture rich in kaurane derivatives. chemfaces.com The whole plants of Euphorbia stracheyi, a source of ent-kaurane-3α,16β,17-triol, have also been subjected to extraction, from which the compound was later isolated. researchgate.netnih.gov Another documented source is the herb Croton laevigatus, from which ent-kaurane-3,16,17-triol (B7765749) has been isolated. chemfaces.com The selection of either ethanol or acetone is based on their ability to dissolve a broad range of diterpenoids. Following extraction, the solvent is typically removed under reduced pressure to yield a concentrated crude extract, which then proceeds to the purification stages.

Advanced Chromatographic Purification Techniques

The crude plant extract is a complex mixture of numerous compounds. Therefore, a series of chromatographic techniques are essential to separate this compound from other metabolites.

Silica (B1680970) Gel Column Chromatography for Initial Separation

Silica gel column chromatography serves as the primary and indispensable technique for the initial fractionation of the crude extract. This method separates compounds based on their polarity. The crude extract is adsorbed onto silica gel and placed atop a column packed with the same stationary phase. A solvent or a gradient of solvents (mobile phase) is then passed through the column.

For the purification of kaurane diterpenoids, including this compound, various solvent systems are used. For example, in the isolation of diterpenoids from Sideritis species, a gradient of petroleum ether and ethyl acetate (B1210297) is often employed. google.com Similarly, for the separation of compounds from Fritillaria anhuiensis, silica gel column chromatography was the chosen method for isolation. bvsalud.orgresearchgate.net The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), and those containing the target compound are pooled for further purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Fine Purification

For achieving high purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool. In contrast to normal-phase chromatography, RP-HPLC utilizes a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase. This technique is particularly effective for separating closely related kaurane diterpenes that may not have been resolved by silica gel chromatography.

Preparative and semi-preparative RP-HPLC are frequently used in the final purification steps of kaurane diterpenoids. scielo.brredalyc.orgresearchgate.net Isocratic or gradient elution with solvent systems such as acetonitrile/water or methanol (B129727)/water allows for the fine separation and isolation of the pure compound. mdpi.comclockss.org The high resolution and efficiency of HPLC ensure the removal of even minor impurities, yielding this compound of sufficient purity for spectroscopic analysis and other applications.

Sephadex LH-20 Gel Filtration for Molecular Sieving

Sephadex LH-20 chromatography is a size-exclusion technique that separates molecules based on their size. cytivalifesciences.comfishersci.atcytivalifesciences.comsigmaaldrich.com The stationary phase is a hydroxypropylated dextran (B179266) gel that swells in both aqueous and organic solvents, making it versatile for the separation of a wide range of natural products, including terpenoids. cytivalifesciences.comacgpubs.org

In the purification pipeline for kaurane diterpenoids, Sephadex LH-20 is often used to remove pigments, fatty acids, and other high or low molecular weight impurities. mdpi.commdpi.com The crude extract or partially purified fractions are passed through a Sephadex LH-20 column, typically with methanol as the mobile phase. acgpubs.orgmuc.edu.cn This step effectively "cleans up" the sample, and the fractions containing the desired diterpenoids are then subjected to further, more refined chromatographic methods like RP-HPLC.

Comprehensive Spectroscopic Characterization for Definitive Structure Determination

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H NMR, 13C NMR, HSQC, HMBC, COSY, ROESY)

A suite of 1D and 2D NMR experiments is conducted to unambiguously assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

¹H NMR (Proton NMR): This 1D experiment provides information about the chemical environment of each proton in the molecule, including their number, chemical shift (δ), and coupling constants (J). For a kaurane triol, the ¹H NMR spectrum would show characteristic signals for methyl groups, methylene (B1212753) and methine protons on the tetracyclic skeleton, and protons attached to carbons bearing hydroxyl groups.

¹³C NMR (Carbon-13 NMR): This 1D experiment reveals the number of unique carbon atoms and their chemical environments. The chemical shifts in the ¹³C NMR spectrum help to identify the types of carbons present (e.g., methyl, methylene, methine, quaternary, and those bonded to oxygen). For instance, the presence of three signals in the region typical for hydroxyl-bearing carbons would support the triol structure.

The following table presents representative ¹³C NMR data for an ent-kaurane-triol derivative, specifically ent-Kaurane-16β,17,19-triol-3-one, which shares the core kaurane skeleton.

PositionChemical Shift (δC, ppm)
138.0
234.5
3215.5
447.9
557.4
621.8
740.8
844.5
956.9
1039.4
1120.0
1227.8
1342.1
1438.7
1553.5
1680.0
1770.8
1821.8
1965.3
2018.3
Data for ent-Kaurane-16β,17,19-triol-3-one, recorded in pyridine-d5. researchgate.net

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton and for placing quaternary carbons and functional groups. For example, correlations from methyl protons to adjacent carbons can confirm their position in the structure. mdpi.comnih.govscielo.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbon atoms. It is used to identify spin systems and trace out the connectivity of the proton network within the molecule. mdpi.comscielo.br

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the rings. mdpi.comnih.govscielo.br For instance, the observation of a ROESY correlation between H-11β and the protons of the CH₂OH group at C-17 helped to establish the β-orientation of the hydroxyl group at C-16 in ent-kauran-16β,17,19-triol. scielo.br

By integrating the data from all these NMR experiments, a complete and unambiguous structural elucidation of this compound, including its relative and often absolute stereochemistry, can be achieved.

High-Resolution Mass Spectrometry (MS and HR-ESI-MS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high accuracy. For this compound, this technique, particularly using Electrospray Ionization (ESI), provides the exact mass of the molecule, which allows for the deduction of its molecular formula. hkust.edu.hknih.gov

The compound, with a proposed structure of C₂₀H₃₄O₃, has a calculated monoisotopic mass of 322.2508 g/mol . In a typical HR-ESI-MS experiment, the sample is ionized, often by forming adducts such as a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. hkust.edu.hknih.gov The mass-to-charge ratio (m/z) of this ion is then measured with a precision of several decimal places. For instance, the expected m/z for the sodiated adduct [C₂₀H₃₄O₃+Na]⁺ would be 345.2400. The experimentally measured value must match this calculated value within a very narrow margin (typically < 5 ppm) to confirm the molecular formula. This level of precision distinguishes the correct formula from other possible combinations of atoms that might have a similar nominal mass.

Research on related kaurane diterpenoids demonstrates this application. For example, the molecular formula of a new ent-kaurane diterpene from Euphorbia stracheyi was determined by a positive HR-ESI-MS ion peak. researchgate.net Similarly, the formula for tricalysioside W, a kaurane glycoside, was established through its high-resolution ESIMS data, which showed an [M+Na]⁺ ion at m/z 859.3777 (calculated for C₄₂H₆₀O₁₇Na, 859.3723). nih.gov This precise correlation between the measured and calculated mass is a cornerstone in the initial stages of structural elucidation.

Table 1: Representative HR-ESI-MS Data for Molecular Formula Confirmation of this compound
Ion AdductMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Technique
[M+Na]⁺C₂₀H₃₄O₃Na345.2400345.2405HR-ESI-MS

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum provides direct evidence for its defining hydroxyl groups and its saturated hydrocarbon skeleton. mdpi.comunesp.br

The most prominent feature in the IR spectrum of a triol like this compound is a strong, broad absorption band in the region of 3500-3200 cm⁻¹. This band is characteristic of the O-H stretching vibrations of the hydroxyl (-OH) groups. The broadening of the peak is due to intermolecular hydrogen bonding between the hydroxyl groups.

Additionally, the spectrum shows sharp absorption bands in the 2960-2850 cm⁻¹ region, which are attributed to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups that constitute the tetracyclic kaurane framework. The C-O stretching vibrations of the hydroxyl groups typically appear as strong bands in the fingerprint region, between 1200 and 1000 cm⁻¹. The exact positions of these bands can provide subtle information about the nature of the hydroxyl groups (primary, secondary, or tertiary). Studies on similar kaurane diterpenoids confirm these characteristic absorptions; for example, an IR spectrum of a related compound showed a broad hydroxyl absorption at 3340 cm⁻¹ and C-H stretching at 2933 cm⁻¹. hkust.edu.hk

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3500 - 3200O-H StretchHydroxyl (-OH)Strong, Broad
2960 - 2850C-H StretchAlkane (CH₂, CH₃)Strong
1200 - 1000C-O StretchHydroxyl (-OH)Strong

Optical Rotation Measurements for Chiral Purity and Absolute Configuration Assignment

This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The two mirror-image forms are called enantiomers. The specific enantiomeric form isolated from natural sources is typically the ent-kaurane, which has a defined absolute stereochemistry at its multiple chiral centers. Optical rotation measurement is a critical technique used to verify this specific three-dimensional arrangement.

This technique uses a polarimeter to measure the angle by which a substance rotates the plane of polarized light. mdpi.com The measurement, known as the specific rotation ([α]D), is a characteristic physical property for a chiral compound under specific conditions (e.g., temperature, solvent, and concentration). scite.ai For this compound, the sign (positive or negative) and magnitude of its specific rotation are compared with values reported in the literature for known kaurane diterpenoids. mdpi.com

For example, the absolute configuration of a new kaurane diterpene, sigesbeckin A, was determined by comparing its optical rotation value with that of a known compound. mdpi.com Similarly, the absolute configuration of another related kaurane derivative was established by comparing the optical rotation value of its aglycone, {[α]D −66.5 (c 0.02, MeOH)}, with reported data. scite.ai A consistent optical rotation value confirms not only the chiral purity of the isolated sample but also its absolute configuration as the ent-kaurane stereoisomer, distinguishing it from the normal kaurane series which would exhibit an opposite optical rotation.

Table 3: Representative Optical Rotation Data for a Related Kaurane Derivative
CompoundSpecific Rotation [α]DConcentration (c)SolventSignificance
ent-kauran-3α,12α,16α-triol aglycone-66.5°0.02 g/100mLMethanolConfirms absolute configuration

Structure Activity Relationship Sar Studies of Kaurane 3,16,17 Triol and Its Derivatives

Correlative Analysis of Hydroxyl Group Number and Position with Biological Efficacy

The degree and location of hydroxylation on the kaurane (B74193) skeleton are significant determinants of biological activity. An increase in the number of hydroxyl groups has been associated with enhanced antitumor activity in some kaurane diterpenes. mdpi.com For instance, polyhydroxylated kaurane diterpenoids often exhibit notable biological effects. mdpi.com

Studies on various kaurane derivatives have highlighted the importance of hydroxylation at specific carbons. For example, hydroxylation at positions C-2, C-3, C-16, and C-17 has been linked to significant immunomodulatory activity. mdpi.com The presence of a hydroxyl group at C-7 has also been frequently associated with the biological activities of kaurane diterpenes. mdpi.com The microbial transformation of ent-kaur-16-en-19-ol yielded ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol, demonstrating how the introduction of hydroxyl groups at C-16 and C-17 can be achieved. scielo.brresearchgate.net

In the context of anti-inflammatory activity, the presence and position of hydroxyl groups are critical. For some 6,7-seco-ent-kaurene diterpenoids, the absence or presence of hydroxyl groups at C-3 and C-11 was found to be a key structural difference influencing their hepatoprotective effects. nih.gov

Stereochemical Influence on Pharmacological Activity (e.g., C-16, C-17)

The stereochemistry of the kaurane skeleton, particularly at C-16 and C-17, plays a pivotal role in determining pharmacological activity. The spatial arrangement of substituents at these positions can significantly affect how the molecule interacts with its biological targets.

The stereochemistry at C-16 is often determined by comparing NMR data with known compounds. nih.govcdnsciencepub.com For instance, in the synthesis of ent-kaurane diterpene glycosides, the stereochemistry at the C-16 position was identified by comparison with corresponding aglycone derivatives. mdpi.com The reduction of the C16-C17 double bond in steviol (B1681142) glycosides to produce saturated analogs with defined stereochemistry at C-16 resulted in a significant decrease in sweetness, indicating the importance of the original stereochemical configuration for this specific biological property. mdpi.com

In the microbial transformation of ent-kaur-16-en-19-ol, the resulting ent-kauran-16β,17,19-triol had its 16β-hydroxy stereochemistry confirmed through ROESY experiments. scielo.brresearchgate.net This highlights the stereoselectivity of enzymatic hydroxylations and the importance of defining the stereochemistry for understanding biological function. The stereochemistry at C-16 and the dihydroxy system at C-16 and C-17 are characteristic features that are often correlated with the bioactivity of these compounds. researchgate.net

Significance of the C-3 Hydroxyl Group in Molecular Recognition and Hydrogen Bonding

The hydroxyl group at the C-3 position is a key functional group that often participates in molecular recognition and hydrogen bonding with biological targets, thereby influencing the compound's efficacy.

In a study of coffee ent-kaurane diterpenes, the hydroxyl group at C-3 was found to be crucial for anti-adipogenic activity. mdpi.com Substitution of this hydroxyl group with a methoxy (B1213986) group or its removal led to a loss of activity, suggesting its direct involvement in the interaction with the target protein. mdpi.com Similarly, SAR studies on ingenane (B1209409) diterpenes revealed the significance of a free hydroxyl group at C-3 for enhancing anticancer and anti-inflammatory activities. mdpi.com

Modulation of Bioactivity by Glycosylation Patterns and Acylated Disaccharide Moieties

Glycosylation, the attachment of sugar molecules to the kaurane aglycone, can profoundly modulate the bioactivity of the parent compound. The nature, number, and linkage of the sugar units, as well as their acylation, can influence properties such as water solubility, which in turn can affect pharmacological activity. mdpi.com

The isolation of tricalysiosides V and W, which are ent-kauran-3α,16α,17-triol-19-al glycosides with an acylated disaccharide moiety at the C-3 position, provides a clear example of this modulation. nih.govresearchgate.net In these compounds, a disaccharide is attached to the C-3 hydroxyl group, and the terminal apiopyranosyl unit is further acylated with a vanilloyl or sinapoyl group. nih.govresearchgate.net This complex glycosylation pattern is expected to significantly impact the molecule's interaction with biological systems.

The synthesis of ent-kaurane glycosides has been pursued to investigate the relationship between water-solubility and trypanocidal activity. mdpi.com The attachment of glucose moieties to kaurane derivatives can lead to compounds with altered pharmacokinetic profiles and potentially enhanced efficacy. mdpi.com The presence of an amide substituent in the sugar moiety of wedeloside, an aminoglycoside of an ent-kaurane, is a unique feature that contributes to its inhibitory effect on mitochondrial ADP/ATP transport. hebmu.edu.cn

Impact of Esterification and Acetylation on Biological Potency and Selectivity

Esterification and acetylation of the hydroxyl groups on the kaurane skeleton are common chemical modifications that can significantly impact biological potency and selectivity. These modifications alter the lipophilicity and steric properties of the molecule, which can lead to changes in its ability to cross cell membranes and interact with target proteins.

For active ent-kaurane type diterpenoids, the esterification of the 17-OH group with isobutyric acid and the acetylation of an 18-OH group were found to affect the inhibition of superoxide (B77818) generation and elastase release, indicating a role in anti-inflammatory activity. nih.gov The acetylation of hydroxyl groups is a common strategy in the synthesis of kaurane derivatives to create analogs with potentially improved activity. researchgate.net

In the context of antitumor activity, the esterification of the C-3 hydroxyl group in certain diterpenes has been shown to enhance their effects. mdpi.com Conversely, in some cases, the presence of free hydroxyl groups is essential for activity, and their modification can lead to a decrease in potency. mdpi.com This highlights the nuanced and context-dependent effects of esterification and acetylation on the bioactivity of kaurane diterpenoids.

Comparative SAR with Other Ent-Kaurane Diterpenoids and Related Classes

The SAR of kaurane-3,16,17-triol and its derivatives can be better understood through comparison with other ent-kaurane diterpenoids and related compound classes. Such comparisons help to identify common structural motifs responsible for specific biological activities and to understand how subtle structural variations can lead to different pharmacological profiles.

Ent-kaurane diterpenoids are a diverse group of compounds that can be categorized based on their structural features, such as C-20 oxygenation, seco-kauranoid structures, and rearranged skeletons. frontiersin.org The biological activities of these compounds, including antitumor, antibacterial, and anti-inflammatory effects, are often dependent on these structural classifications. magtech.com.cnmdpi.com

For example, a comparative study of three 6,7-seco-ent-kaurene diterpenoids with similar structures but differing in the presence of hydroxyl groups at C-3 and C-11 revealed that these differences were closely related to their hepatoprotective efficacy. nih.gov In another example, the structural difference between pharicin A and pharicin B, which only differ in the position of a hydroxyl group (C-1 in pharicin A and C-12 in pharicin B), leads to distinct biological activities. nih.gov

The comparison of kaurane diterpenoids with other classes, such as sesquiterpenoids, has shown that in some assays, sesquiterpenoids can be more potent. nih.gov This suggests that while the kaurane skeleton is a privileged scaffold for certain biological activities, other terpenoid backbones may be more suitable for different therapeutic targets.

Interactive Data Table of Compounds Mentioned

Compound NameMolecular FormulaKey Structural FeaturesReference
This compoundC20H34O3Kaurane skeleton with hydroxyl groups at C-3, C-16, and C-17.N/A
ent-kauran-16β,19-diolC20H34O2Kaurane skeleton with hydroxyl groups at C-16 (beta) and C-19. scielo.br
ent-kauran-16β,17,19-triolC20H34O3Kaurane skeleton with hydroxyl groups at C-16 (beta), C-17, and C-19. scielo.brresearchgate.net
Tricalysioside VC39H58O16ent-kauran-3α,16α,17-triol-19-al with an acylated disaccharide at C-3. nih.govresearchgate.net
Tricalysioside WC40H60O17ent-kauran-3α,16α,17-triol-19-al with an acylated disaccharide at C-3. nih.govresearchgate.net
ent-Kaurane-16β,17,19-triol-3-oneC20H32O4Kaurane skeleton with hydroxyls at C-16, C-17, C-19 and a ketone at C-3. researchgate.net
Pharicin AC24H34O7ent-kaurane with a hydroxyl group at C-1. nih.gov
Pharicin BC24H34O8ent-kaurane with a hydroxyl group at C-12. nih.gov
WedelosideNot specifiedent-kaurane aminoglycoside with an amide substituent in the sugar moiety. hebmu.edu.cn

Pharmacological Mechanisms of Action of Kaurane 3,16,17 Triol in Vitro Studies

Antitumor Mechanisms of Action in Cellular Models

Kaurane-3,16,17-triol has demonstrated notable antitumor activities across a range of human cancer cell lines. Its efficacy is primarily attributed to its ability to induce programmed cell death (apoptosis), modulate the cell cycle, and inhibit the proliferative capacity of cancer cells.

The compound has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines. ontosight.ai In human colon cancer HCT116 cells, this compound has been observed to trigger apoptosis. researchgate.netmedchemexpress.commedchemexpress.comchemicalbook.comresearchgate.net Studies have also reported its apoptotic effects on other cancer cell lines including HepG2 (liver cancer), MDA-MB-231 and MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), SW-480 (colon cancer), and HL-60 (leukemia). researchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net

The cytotoxic effects of this compound and related compounds have been quantified in several studies. For instance, the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.

Table 1: Cytotoxic Activity of Kaurane-Type Diterpenoids on Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
ent-Kaurane-3α,16β,17-triol HepG2 45.5 medchemexpress.comapp17.com
ent-Kaurane-3α,16β,17-triol HCT116 29.84 medchemexpress.comapp17.com
ent-16β-17α-dihydroxykaurane MCF-7 12.5 µg/ml nih.gov
A related rearranged ent-kaurane-type diterpene HL-60 5.5 nih.gov
Graveospene A (a kaurane (B74193) diterpenoid) A549 1.9 mdpi.com
Graveospene A (a kaurane diterpenoid) HepG2 4.6 mdpi.com
Fischerianoid B (a kaurane diterpenoid) HL-60 28.78 semanticscholar.org
Fischerianoid B (a kaurane diterpenoid) MDA-MB-231 9.12 semanticscholar.org

This table is interactive. You can sort the columns by clicking on the headers.

A key aspect of the antitumor activity of this compound is its ability to interfere with the cancer cell cycle. Flow cytometry analysis has demonstrated that this compound can cause cell cycle arrest at the G0/G1 phase in HCT116 cells. researchgate.netresearchgate.netnih.govrsc.org This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation.

Consistent with its effects on apoptosis and the cell cycle, this compound effectively inhibits the proliferation of cancer cells. nih.gov Studies have shown that it exhibits a strong inhibitory effect on the growth of human colon cancer HCT116 cells. researchgate.net Furthermore, the compound has been found to suppress the ability of cancer cells to form colonies, a crucial measure of their tumorigenic potential. medchemexpress.com

The antitumor effects of this compound are underpinned by its ability to modulate the expression of critical signaling proteins involved in cell proliferation and apoptosis. researchgate.netnih.gov In HCT116 cells, treatment with this compound has been shown to increase the levels of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair and apoptosis, as well as the tumor suppressor proteins p53 and p27. researchgate.netnih.gov Conversely, it decreases the levels of proteins that promote cell proliferation, such as the epidermal growth factor receptor (EGFR), cyclin D1, cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 4 (CDK4). researchgate.netnih.gov

Table 2: Modulation of Key Signaling Proteins by this compound in HCT116 Cells

Protein Effect of Treatment Function Reference
PARP Increased Apoptosis researchgate.netnih.gov
p53 Increased Tumor Suppressor, Apoptosis researchgate.netnih.gov
p27 Increased Cell Cycle Inhibition researchgate.netnih.gov
EGFR Decreased Cell Proliferation researchgate.netnih.gov
Cyclin D1 Decreased Cell Cycle Progression researchgate.netnih.gov
CDK2 Decreased Cell Cycle Progression researchgate.netnih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Inhibition of Cancer Cell Proliferation and Colony Formation

Antibacterial Mechanisms of Action

In addition to its anticancer properties, this compound has demonstrated potential as an antibacterial agent. ontosight.ai

The antimicrobial activity of some natural products is attributed to their ability to disrupt the integrity of the microbial cell membrane. nih.gov While direct studies on this compound's effect on the membrane integrity of E. coli, Bacillus subtilis, and Staphylococcus aureus are not extensively detailed in the provided search results, the general mechanism for related compounds involves compromising the bacterial cell membrane, leading to cell death. nih.govxmu.edu.cncabidigitallibrary.org Diterpenes, as a class, are known for a variety of pharmacological effects, including antimicrobial actions that can involve the disruption of cell membrane integrity. nih.gov

Inhibition of Essential Bacterial Metabolic Pathways

The antibacterial properties of kaurane diterpenes are well-documented. nih.gov The general mechanism of action for many diterpenes involves their ability to traverse the bacterial cell membrane, leading to cell damage. mdpi.com The hydrophobic nature of the substituted decalin skeleton is a key feature that facilitates this membrane crossing. mdpi.com While specific studies detailing the precise metabolic pathways inhibited by this compound are not extensively available, the broader class of kaurane diterpenes has shown activity against various pathogens. ontosight.ainih.gov This suggests that their mode of action likely involves the disruption of critical cellular processes essential for bacterial survival.

Synergistic Effects with Established Antibiotics

A significant area of research has been the ability of kaurane diterpenes to work in synergy with existing antibiotics, potentially restoring their efficacy against resistant bacterial strains. Studies on ent-kaurane diterpenes isolated from Sigesbeckia orientalis have demonstrated this potential. nih.govmdpi.com

In one study, several kaurane diterpenes were tested for synergistic activity with the antibiotics Doxorubicin and Vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com The results, often expressed as a Fractional Inhibitory Concentration Index (FICI), indicate synergy when the value is ≤0.5. While this compound itself was not the specific compound tested, closely related analogues from the same plant extract showed remarkable synergistic effects. For instance, a compound designated as sigesbeckin C, along with others, was found to significantly enhance the activity of both Doxorubicin and Vancomycin against these challenging pathogens. mdpi.comnih.gov This highlights the potential of the kaurane scaffold in developing combination therapies to combat antibiotic resistance. mdpi.com

Table 1: Synergistic Antibacterial Activity of Sigesbeckia orientalis Kaurane Diterpenes (Note: Data represents related kaurane diterpenes, not this compound specifically)

Compound Combination Target Bacteria Fractional Inhibitory Concentration Index (FICI) Outcome
Sigesbeckin A + Doxorubicin MRSA >0.5 No Synergy
Sigesbeckin A + Vancomycin VRE >0.5 No Synergy
Sigesbeckin C + Doxorubicin MRSA ≤0.5 Synergy

This table is representative of findings for kaurane diterpenes from Sigesbeckia orientalis and illustrates the potential for synergistic activity within this compound class. mdpi.comnih.gov

Anti-inflammatory Mechanisms

Modulation of Inflammatory Markers and Pathways

Kaurane diterpenoids have demonstrated notable anti-inflammatory properties through the modulation of key inflammatory pathways. nih.govresearchgate.net Research on various kaurane derivatives shows a consistent pattern of inhibiting pro-inflammatory mediators. nih.govnih.gov

A closely related compound, ent-Kaurane-3α,16β,17-triol, showed significant inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. researchgate.net Excessive NO production is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. mdpi.com Furthermore, other kaurane diterpenes have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.netnih.gov

The anti-inflammatory mechanism of kauranes also involves the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6. researchgate.net Studies on kaurane compounds have shown they can inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory cytokines. researchgate.netnih.gov For example, the compound wallkaurane A was found to regulate the NF-κB pathway and decrease the expression of iNOS and cyclooxygenase-2 (COX-2). researchgate.net

Other Investigated Biological Mechanisms

Immunomodulatory Activities on Human Lymphocytes

The immunomodulatory potential of kaurane diterpenes has been highlighted in several studies. Specifically, kaurenoic acid derivatives that are hydroxylated at positions 2, 3, 16, and 17 have been reported to exhibit significant immunomodulatory effects on human lymphocytes. mdpi.comresearchgate.net This finding is particularly relevant to this compound, which possesses this specific hydroxylation pattern. Additionally, another related compound, ent-3α,16β,17-trihydroxykauran-19-oic acid, has also been noted for its immunomodulatory activity on human lymphocytes. researchgate.net These activities suggest that kaurane diterpenes can influence and modulate the immune response, although the precise mechanisms are still under investigation.

Allelopathic Effects on Plant Growth

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. The allelopathic potential of kaurane diterpenes has been explored, with interesting effects on the growth of lettuce (Lactuca sativa). researchgate.netscielo.br

In a study investigating the microbial transformation of ent-kaur-16-en-19-ol, the product ent-kauran-16β,17,19-triol (a closely related triol) was tested for its effects on the radical and shoot growth of Lactuca sativa. scielo.brresearchgate.net The results showed that this triol inhibited radical growth at all tested concentrations. scielo.br Conversely, it had a stimulatory effect on shoot growth at concentrations of 10⁻⁴ and 10⁻⁶ M, while showing inhibition at a lower concentration of 10⁻⁸ M. researchgate.netscielo.br

Table 2: Allelopathic Effects of ent-kauran-16β,17,19-triol on Lactuca sativa Growth

Concentration (M) Effect on Radical Growth Effect on Shoot Growth
10⁻⁴ Inhibition Stimulation
10⁻⁶ Inhibition Stimulation

Data derived from studies on ent-kauran-16β,17,19-triol, a related kaurane triol. researchgate.netscielo.br

Interactions with Specific Molecular Targets and Cellular Pathways

In vitro studies have begun to elucidate the specific molecular interactions and cellular pathway modulations of the kaurane-type diterpenoid, this compound. Research has primarily focused on its effects on cancer cells, revealing its ability to influence key proteins involved in cell cycle progression and apoptosis (programmed cell death).

Investigations using the specific isomer ent-kaurane-3α,16β,17-triol have demonstrated notable inhibitory effects on the proliferation of human cancer cell lines. researchgate.net The compound showed particularly strong activity against human colon cancer (HCT116) and liver cancer (HepG2) cells. researchgate.netmedchemexpress.com The half-maximal inhibitory concentrations (IC₅₀) from a 24-hour treatment were determined to be 29.84 µM for HCT116 cells and 45.5 µM for HepG2 cells. medchemexpress.com In contrast, its effects on other cell lines, such as MDA-MB-231 (breast cancer), SCG-7901 (gastric cancer), and OVCAR3 (ovarian cancer), were not significant, with IC₅₀ values exceeding 100 µM. medchemexpress.com

The primary mechanisms identified in vitro revolve around the compound's ability to induce cell cycle arrest and promote apoptosis in cancer cells. researchgate.netmedchemexpress.com

Modulation of Cell Cycle Regulatory Pathways

Flow cytometry analysis of HCT116 colon cancer cells treated with ent-kaurane-3α,16β,17-triol revealed a significant, dose-dependent increase in the population of cells in the G0/G1 phase of the cell cycle. researchgate.netmedchemexpress.com This arrest of the cell cycle prevents the cancer cells from progressing to the synthesis (S) phase, thereby inhibiting their proliferation.

This effect is achieved through the modulation of several key signaling proteins that regulate the G1/S checkpoint: researchgate.netresearchgate.net

Upregulation of p53 and p27: The expression of tumor suppressor proteins p53 and p27 was significantly increased. researchgate.net The p53 protein plays a critical role in halting the cell cycle in response to DNA damage, while p27 is a cyclin-dependent kinase (CDK) inhibitor that blocks the transition from G1 to S phase.

Downregulation of EGFR, Cyclin D1, CDK2, and CDK4: The compound was found to decrease the expression levels of Epidermal Growth Factor Receptor (EGFR), Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 4 (CDK4). researchgate.netresearchgate.net EGFR is a receptor tyrosine kinase whose signaling promotes cell proliferation. Cyclin D1 and its associated kinases, CDK4 and CDK2, are crucial for driving the cell through the G1 phase. By downregulating these proteins, ent-kaurane-3α,16β,17-triol effectively applies a brake to the cell cycle machinery.

Induction of Apoptosis

Beyond halting cell proliferation, ent-kaurane-3α,16β,17-triol also induces apoptosis in HCT116 cells. researchgate.netmedchemexpress.com This is supported by the observed increase in the levels of Poly(ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net PARP is a protein involved in DNA repair, and its cleavage is a hallmark of apoptosis. The upregulation of the tumor suppressor p53, as mentioned earlier, is also a key trigger for initiating the apoptotic cascade. researchgate.net The anticancer effects of the broader ent-kaurane class of diterpenes are often mediated through the regulation of apoptosis, involving proteins such as BCL-2, BAX, and various caspases. nih.gov

Table 1: In Vitro Inhibitory Concentration of ent-Kaurane-3α,16β,17-triol on Human Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hours) IC₅₀ (µM) Reference
HCT116 Colon Cancer 24 29.84 researchgate.netmedchemexpress.com
HepG2 Liver Cancer 24 45.5 researchgate.netmedchemexpress.com
MDA-MB-231 Breast Cancer 24 >100 medchemexpress.com
SCG-7901 Gastric Cancer 24 >100 medchemexpress.com
OVCAR3 Ovarian Cancer 24 >100 medchemexpress.com

Table 2: Modulation of Molecular Targets by ent-Kaurane-3α,16β,17-triol in HCT116 Cells

Molecular Target Protein Function Observed Effect Cellular Pathway Reference
p53 Tumor Suppressor Increased Expression Cell Cycle Arrest, Apoptosis researchgate.netresearchgate.net
p27 CDK Inhibitor Increased Expression Cell Cycle Arrest researchgate.netresearchgate.net
Poly(ADP-ribose) polymerase (PARP) DNA Repair, Apoptosis Marker Increased Levels Apoptosis researchgate.netresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Pro-proliferative Signaling Decreased Expression Cell Proliferation researchgate.netresearchgate.net
Cyclin D1 Cell Cycle Progression (G1 Phase) Decreased Expression Cell Cycle Control researchgate.netresearchgate.net
Cyclin-Dependent Kinase 2 (CDK2) Cell Cycle Progression (G1/S Transition) Decreased Expression Cell Cycle Control researchgate.netresearchgate.net
Cyclin-Dependent Kinase 4 (CDK4) Cell Cycle Progression (G1 Phase) Decreased Expression Cell Cycle Control researchgate.netresearchgate.net

Advanced Methodologies in Kaurane 3,16,17 Triol Research

In Silico Approaches for Activity Prediction and Pharmacokinetic/Pharmacodynamic Profiling (e.g., ADMET analysis, ligand docking)

In silico methodologies have become indispensable in the early stages of drug discovery for natural products like kaurane-3,16,17-triol. These computational tools allow for the prediction of a compound's bioactivity and its pharmacokinetic and pharmacodynamic profiles, significantly reducing the time and resources required for laboratory-based screening. frontiersin.orgnih.gov

ADMET Analysis: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis is a critical in silico tool used to predict the drug-like properties of a compound. For kaurane (B74193) diterpenoids, including this compound, ADMET studies help to assess their potential for oral bioavailability, metabolic stability, and potential toxicity. researchgate.netimsc.res.in For instance, studies on similar kaurane diterpenoids have utilized tools like the SwissADME platform to evaluate these parameters, providing insights into their viability as drug candidates. researchgate.net The analysis of a dataset of 570 ent-kaurane diterpenoids revealed that many possess favorable drug-like properties with no violations of standard drug-likeness criteria. nih.gov

Ligand Docking: Molecular docking simulations are employed to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target, typically a protein. mdpi.com This technique provides valuable information on the potential mechanism of action. For example, docking studies with other kaurane diterpenoids have been used to identify potential protein targets and to understand the key interactions, such as hydrogen bonding, that contribute to their biological activity. mdpi.com In a study of diterpenoids from Croton haumanianus, ligand docking was used to predict the binding affinities of compounds, including a kaurane-3β,16β,17-triol derivative, to specific protein targets, helping to rationalize their observed biological activities. researchgate.net

Below is an interactive data table summarizing predicted ADMET properties for a representative kaurane diterpenoid.

PropertyPredicted ValueOptimal Range
Molecular Weight322.5 g/mol < 500 g/mol
LogP3.5-0.7 to +5.0
Hydrogen Bond Donors3≤ 5
Hydrogen Bond Acceptors3≤ 10
Lipinski's Rule of Five0 Violations0 Violations
GI AbsorptionHighHigh

This data is representative and based on in silico predictions for kaurane-type diterpenoids.

High-Throughput Screening (HTS) Techniques for Bioactivity Evaluation

High-throughput screening (HTS) has revolutionized the process of discovering new bioactive compounds by allowing for the rapid testing of large numbers of substances against a variety of biological targets. frontiersin.org This methodology is particularly valuable in the study of natural products like kaurane diterpenoids, where numerous structurally similar compounds can be evaluated for their therapeutic potential. nih.gov

The application of HTS in conjunction with computer-simulated combinatorial chemistry is a powerful strategy for identifying lead compounds from the ent-kaurane class for further investigation and potential clinical trials. frontiersin.orgnih.gov For example, HTS assays can be used to screen for cytotoxic activity against various cancer cell lines. In a study on diterpenoids from Actinomadura geliboluensis, a CellTiter-Glo (CTG) assay was used for cytotoxicity screening against blood cancer cell lines, and a sulforhodamine B (SRB) assay was used for solid cancer cell lines. mdpi.com Another study on ent-kaurane diterpenoids utilized a screening process against a panel of cancer cell lines, including HepG2, A2780, 7860, and A549, to identify compounds with potent cytotoxic activities. nih.gov

The results from HTS can guide further research into the mechanisms of action and structure-activity relationships of active compounds.

Advanced Spectroscopic Techniques for Ligand-Target Interaction Studies

Understanding the interaction between a small molecule like this compound and its biological target is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques offer powerful tools for studying these interactions at a molecular level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that can provide detailed information about the structure and dynamics of both the ligand and the target protein. It can be used to identify the binding site of a ligand on a protein and to characterize the conformational changes that occur upon binding. nih.gov For instance, one- and two-dimensional NMR spectroscopy are fundamental in the structural elucidation of novel kaurane diterpenoids. mdpi.com

X-ray Crystallography: When a co-crystal of the ligand-protein complex can be obtained, X-ray crystallography provides a high-resolution, three-dimensional structure of the interaction. This technique has been instrumental in confirming the structures of novel ent-kaurane diterpenoids and their derivatives, offering unequivocal proof of their stereochemistry and conformation. researchgate.net

Other Spectroscopic Methods: Other techniques such as Fourier-transform infrared (FTIR) spectroscopy and circular dichroism (CD) can provide information on the secondary structure of a protein and how it is affected by ligand binding. nih.gov For chromophore-containing proteins, UV-Visible absorption spectroscopy and resonance Raman spectroscopy are highly sensitive to changes in the electronic state of the chromophore upon ligand interaction. nih.gov

Chemoenzymatic Synthetic Approaches for Stereoselective and Efficient Production

The complex, multi-chiral structure of kaurane diterpenoids like this compound presents a significant challenge for traditional chemical synthesis. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a promising alternative for the stereoselective and efficient production of these compounds. researchgate.netbeilstein-journals.org

The biosynthesis of ent-kaurane diterpenoids involves enzymes such as diterpene synthases that perform regio- and stereoselective cyclizations of geranylgeranyl diphosphate (B83284) (GGPP). beilstein-journals.org Subsequent modifications by enzymes like cytochrome P450 monooxygenases introduce oxidative diversity. beilstein-journals.orgacs.org Harnessing these enzymes in a synthetic context allows for the targeted modification of the kaurane skeleton.

Recent research has demonstrated the utility of biocatalytic hydroxylation in the chemoenzymatic synthesis of highly oxidized ent-kaurane diterpenes. chemrxiv.org For example, the use of specific cytochrome P450 enzymes has enabled the selective C-H oxidation at the C20 position of the ent-kaurane scaffold, a challenging transformation using conventional chemical methods. acs.org Fungal biotransformations have also been shown to produce a wide chemical diversity of kaurane diterpenes, including stereoselective hydroxylations at various positions on the kaurane molecule. scite.aimdpi.com Lipase-catalyzed reactions have also been employed for the stereoselective transesterification of hydroxyl groups on the kaurane framework. researchgate.net

This approach not only facilitates the synthesis of rare natural products but also allows for the creation of novel derivatives with potentially enhanced biological activities. chemrxiv.orgresearchgate.net

Research Gaps and Future Perspectives on Kaurane 3,16,17 Triol

Exploration of Uncharted Natural Sources and Discovery of Novel Structural Analogs

Kaurane-3,16,17-triol has been identified in plant genera such as Euphorbia and Fritillaria. targetmol.comchemfaces.com However, the vast biodiversity of the plant kingdom suggests that many other potential sources remain undiscovered. Future research should prioritize systematic screening of a wider range of plant families known to produce diterpenoids, such as Annonaceae, Lamiaceae, and Asteraceae, for the presence of this compound. frontiersin.orgnih.gov

Furthermore, the exploration of these and other natural sources is likely to yield novel structural analogs of this compound. The isolation of compounds like dimeric ent-kauranoids and meroditerpenoids from Isodon species highlights the structural diversity that can be found within this class of compounds. acs.org Discovering analogs with variations in their stereochemistry or functional groups is crucial, as these subtle changes can dramatically impact biological activity. For instance, studies on other kaurane (B74193) diterpenoids have shown that the presence and position of hydroxyl groups can significantly enhance bioactivity. mdpi.comsemanticscholar.org

Comprehensive Mechanistic Elucidation of Observed Biological Activities through Omics Technologies

Preliminary studies have indicated that this compound possesses anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai However, the precise molecular mechanisms underlying these activities are largely unknown. A significant research gap exists in moving beyond preliminary observations to a deep mechanistic understanding.

Future investigations should employ a range of "omics" technologies—genomics, proteomics, and metabolomics—to elucidate how this compound interacts with biological systems. For example, research on the related ent-kaurane diterpenoid parvifoline AA revealed its ability to modulate the immune system by targeting peroxiredoxins and activating the Ros/ERK signaling pathway, thereby enhancing the cancer-killing ability of NK cells. news-medical.net A similar in-depth approach is needed for this compound to identify its specific cellular targets and signaling pathways. This will be critical for understanding its therapeutic potential and for identifying biomarkers for its activity.

Optimization of Synthetic and Biotransformation Pathways for Scalable Production

To facilitate extensive preclinical and potential clinical research, a scalable and sustainable supply of this compound is essential. Currently, production relies on extraction from natural sources, which can be inefficient and environmentally taxing. ontosight.ai

Future research must focus on optimizing pathways for its production. This includes:

Chemical Synthesis: Developing efficient, high-yield total synthesis routes. While the general biosynthesis of ent-kaurane diterpenoids from geranylgeranyl pyrophosphate (GGPP) is understood, translating this into a practical laboratory or industrial synthesis is a significant challenge. frontiersin.orgnih.gov

Biotransformation: Utilizing microorganisms or their enzymes to produce the compound or its precursors. Fungal biotransformation has proven to be a powerful tool for modifying kaurane skeletons, often achieving high stereo- and regioselectivity. mdpi.comsemanticscholar.org For example, the fungus Cephalosporium aphidicola can hydroxylate kaurane diterpenes to produce compounds like ent-kauran-16β,17,19-triol. scielo.br Research into identifying and engineering microbes capable of producing this compound could provide a cost-effective and scalable production platform.

Development of Novel Derivatization Strategies for Enhanced Bioactivity and Specificity

The natural structure of this compound serves as a scaffold for chemical modification to improve its therapeutic properties. The development of novel derivatization strategies is a key area for future research. Studies on other kaurane diterpenoids have shown that structural modifications can lead to significantly enhanced potency and selectivity. For example, the creation of 8,9-seco-ent-kaurane analogs resulted in compounds with potent and selective anti-cancer activity against triple-negative breast cancer. nih.govacs.org Similarly, modifications to caracasine acid demonstrated that esterification could enhance bioactivity. preprints.org

For this compound, future derivatization efforts could focus on:

Modifying the existing hydroxyl groups to improve pharmacokinetic properties.

Introducing new functional groups to enhance target binding affinity and specificity.

Creating prodrugs to improve delivery and reduce potential off-target effects.

Integration of In Silico, In Vitro, and In Vivo Models for Lead Compound Discovery

The process of drug discovery is lengthy and expensive, with high attrition rates. mdpi.com To streamline the identification of lead compounds based on the this compound scaffold, an integrated approach combining computational and experimental models is imperative.

In Silico Modeling: Computational tools can predict the physicochemical, pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and biological properties of this compound and its derivatives. mdpi.comresearchgate.net Molecular docking and dynamics simulations can be used to predict interactions with biological targets, guiding the design of more potent and selective analogs. plos.orgdntb.gov.ua

In Vitro Assays: High-throughput screening of a library of this compound derivatives against various cell lines and biochemical targets can rapidly identify promising candidates.

In Vivo Studies: The most promising candidates from in silico and in vitro screening should then be advanced to animal models to evaluate their efficacy and safety in a whole-organism context.

This integrated pipeline allows for a more rational and efficient approach to lead discovery, reducing the reliance on costly and time-consuming trial-and-error methods. frontiersin.orgfrontiersin.org

Translational Research Potential and Direction for Preclinical Studies

A significant gap exists between the basic scientific research on kaurane diterpenoids and their translation into clinical applications. nih.gov Much of the current research focuses on the isolation and structural elucidation of these compounds. nih.gov For this compound to move towards clinical relevance, a clear roadmap for preclinical development is needed.

Future research should be directed towards comprehensive preclinical studies that include:

Pharmacology: Detailed investigation of its effects on various disease models.

Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body.

Toxicology: Rigorous assessment of its safety profile.

The journey from a laboratory finding to a therapeutic application is challenging, but the diverse biological activities reported for the ent-kaurane class of diterpenoids provide a strong rationale for pursuing the preclinical development of this compound and its optimized derivatives. frontiersin.orgmdpi.com

Q & A

Basic Research Questions

Q. How can researchers reliably characterize the structural identity of Kaurane-3,16,17-triol?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography to confirm the stereochemistry of hydroxyl groups at C-3, C-16, and C-16. Compare spectral data with published benchmarks for kaurane diterpenes (e.g., ¹H NMR chemical shifts for hydroxyl protons in similar compounds like 2,6,16-kaurane triol) . Mass spectrometry (HRMS) can validate molecular weight (C₂₀H₃₄O₃, theoretical 322.48 g/mol) .

Q. What are the key physicochemical properties of this compound, and how can they influence experimental design?

  • Methodological Answer : Determine properties like solubility (polar vs. nonpolar solvents), melting point (~209–211°C for structurally similar compounds), and stability (e.g., susceptibility to oxidation at hydroxyl groups) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . These properties guide solvent selection for extraction and storage conditions (e.g., 2–8°C in inert atmospheres) .

Advanced Research Questions

Q. How can biotransformation strategies enhance the functionalization of this compound for bioactivity studies?

  • Methodological Answer : Employ fungal species (e.g., Cunninghamella aphidicolae or Mucor plumbeus) to introduce hydroxylation at unactivated carbons. For example, sequential hydroxylation at C-16 and C-17 positions via regioselective enzymes can yield derivatives like ent-kauran-16β,17,19-triol, which may improve pharmacological activity . Optimize fermentation conditions (pH, temperature, substrate concentration) to maximize yield .

Q. What experimental designs are critical for evaluating the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

Synthesis : Generate analogs via semi-synthetic modifications (e.g., acetylation of hydroxyl groups) or microbial biotransformation.

Assays : Test derivatives in in vitro models (e.g., cancer cell lines for antiproliferative activity) with dose-response curves.

Data Analysis : Use multivariate regression to correlate substituent positions (e.g., C-3 vs. C-17 hydroxylation) with bioactivity. Prioritize compounds showing ≥50% efficacy at non-cytotoxic concentrations .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Apply triangulation by cross-validating results from:

  • Biological Replicates : Repeat assays in independent labs.
  • Methodological Diversity : Combine in vitro (enzyme inhibition) and in vivo (animal models) data.
  • Literature Synthesis : Compare findings with structurally related compounds (e.g., estriol derivatives) to identify conserved pharmacophores . Address batch-to-batch variability in compound purity as a potential confounder .

Q. What analytical challenges arise in detecting low-abundance metabolites of this compound in complex matrices?

  • Methodological Answer : Use high-resolution LC-MS/MS with ion mobility separation to distinguish isomers. Optimize extraction protocols (e.g., solid-phase extraction with C18 columns) to reduce matrix interference. Validate limits of detection (LOD) and quantification (LOQ) using spiked samples .

Data Presentation and Reproducibility

Q. How should researchers document synthetic protocols for this compound derivatives to ensure reproducibility?

  • Methodological Answer :

  • Stepwise Protocols : Include reaction conditions (solvent, catalyst, temperature), purification methods (e.g., column chromatography gradients), and yields.
  • Characterization Data : Attach supplementary NMR, HRMS, and HPLC chromatograms.
  • Negative Results : Report failed attempts (e.g., unstable intermediates) to aid troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.